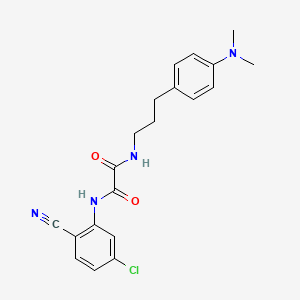
6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C24H16Cl2N2O2 and its molecular weight is 435.3. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Pinacol boronic esters are bench-stable, easy to purify, and commercially available. They have found applications in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations. The stability of the boronic ester moiety enhances their utility in chemical transformations .
- Protodeboronation : While boranes efficiently undergo protodeboronation, boronic esters typically do not. However, recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for the removal of the boron moiety, enabling further synthetic steps .
- Total Synthesis of Natural Products : The compound’s complex structure provides an exciting challenge for total synthesis. Researchers have used it as a key intermediate in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .
Organic Synthesis and Catalysis
Natural Product Synthesis
These applications highlight the versatility and potential impact of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one in various scientific domains. Further research will undoubtedly uncover additional uses for this intriguing compound. 🌟 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the isoxazole ring, followed by the synthesis of the quinoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "2-chlorophenylhydrazine", "2-chlorobenzaldehyde", "ethyl acetoacetate", "acetic anhydride", "sodium ethoxide", "4-chloroaniline", "benzaldehyde", "2-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium methoxide", "acetic acid", "sodium hydroxide", "4-chlorobenzoic acid", "2-aminobenzoic acid", "2-chloro-4,5-dihydroisoxazole" ], "Reaction": [ "Synthesis of 2-chlorophenylhydrazine by reacting 2-chlorobenzaldehyde with hydrazine hydrate", "Synthesis of ethyl 2-chloro-2-(2-chlorophenyl)acetate by reacting 2-chlorophenylhydrazine with ethyl acetoacetate", "Synthesis of 5-(2-chlorophenyl)-4,5-dihydroisoxazole by reacting ethyl 2-chloro-2-(2-chlorophenyl)acetate with acetic anhydride and sodium ethoxide", "Synthesis of 4-chloro-N-(2-chlorophenyl)benzamide by reacting 4-chloroaniline with benzaldehyde", "Synthesis of 2-nitro-4-phenylquinoline by reacting 2-nitrobenzaldehyde with ethyl cyanoacetate and sodium methoxide", "Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one by coupling 5-(2-chlorophenyl)-4,5-dihydroisoxazole with 2-nitro-4-phenylquinoline in the presence of acetic acid and sodium hydroxide, followed by reduction with sodium dithionite and acetic acid, and finally cyclization with 4-chlorobenzoic acid" ] } | |
Número CAS |
402951-63-7 |
Nombre del producto |
6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one |
Fórmula molecular |
C24H16Cl2N2O2 |
Peso molecular |
435.3 |
Nombre IUPAC |
6-chloro-3-[5-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-15-10-11-19-17(12-15)22(14-6-2-1-3-7-14)23(24(29)27-19)20-13-21(30-28-20)16-8-4-5-9-18(16)26/h1-12,21H,13H2,(H,27,29) |
Clave InChI |
OFUKKSPZMKXLAN-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)
![2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2707578.png)


![1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B2707581.png)
![1-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2707582.png)


![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)


![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2707597.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)